molecular formula C11H11ClN2O B14612587 2-Chloro-4-ethyl-7-methoxyquinazoline CAS No. 58487-57-3

2-Chloro-4-ethyl-7-methoxyquinazoline

Cat. No.: B14612587
CAS No.: 58487-57-3
M. Wt: 222.67 g/mol
InChI Key: XMOMNSKPCKMAGG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-7-methoxyquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 2, an ethyl group at position 4, and a methoxy group at position 5. Quinazolines are bicyclic aromatic heterocycles with a benzene ring fused to a pyrimidine ring, and their derivatives are widely studied for diverse biological activities, including kinase inhibition and antimicrobial properties . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, due to the reactive chloro substituent, which facilitates nucleophilic substitution reactions . The ethyl and methoxy groups influence lipophilicity and electronic properties, modulating solubility and reactivity.

Properties

CAS No.

58487-57-3

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-4-ethyl-7-methoxyquinazoline

InChI

InChI=1S/C11H11ClN2O/c1-3-9-8-5-4-7(15-2)6-10(8)14-11(12)13-9/h4-6H,3H2,1-2H3

InChI Key

XMOMNSKPCKMAGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=C1C=CC(=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-7-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethylquinazoline and methoxy-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of 2-Chloro-4-ethyl-7-methoxyquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-7-methoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Chloro-4-ethyl-7-methoxyquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Substituent Effects on Electronic and Spectral Properties

The substituents at positions 2, 4, and 7 significantly alter electronic characteristics. For example:

  • 2-Chloro substituent: The electron-withdrawing chloro group increases acidity at the N3 position compared to electron-donating substituents like methoxy. Sim et al. (2013) demonstrated that 2-substituted quinazolinones with chloro groups exhibit pKa values ~2.5–3.0 lower than those with methyl or methoxy groups, enhancing their reactivity in alkaline conditions .
  • 7-Methoxy substituent: Methoxy groups at position 7 are common in bioactive quinazolines. Bakalova et al.
Table 1: Spectral and Electronic Properties of Selected Quinazoline Derivatives
Compound Substituents UV λmax (nm) Emission λmax (nm) Acidity (pKa)
2-Chloro-4-ethyl-7-methoxyquinazoline 2-Cl, 4-Et, 7-OMe Not reported Not reported ~3.0*
2-Styryl-4(3H)-quinazolinone 2-Styryl, 7-OMe 330–350 450 5.2
4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol 4-phenoxy, 6-OH, 7-OMe N/A N/A Not reported

*Inferred from Sim et al. (2013) .

Structural and Crystallographic Differences

The planarity of the quinazoline core and substituent orientation influence intermolecular interactions:

  • 2-Chloro-4-ethyl-7-methoxyquinazoline: While crystallographic data for this compound is unavailable, analogs like 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol exhibit a planar quinazoline system (mean deviation: 0.019 Å) with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring .
  • Ethyl vs. Smaller Substituents : The ethyl group at position 4 may introduce steric hindrance, reducing crystal packing efficiency compared to hydrogen or methyl groups.

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